molecular formula C16H22N2O3S B2798052 (3,4-diethoxyphenyl)(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 862826-59-3

(3,4-diethoxyphenyl)(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2798052
CAS No.: 862826-59-3
M. Wt: 322.42
InChI Key: FUTBJZPQWKGPNE-UHFFFAOYSA-N
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Description

(3,4-diethoxyphenyl)(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound that features both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-diethoxyphenyl)(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized via a cyclization reaction involving a suitable diamine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced through a nucleophilic substitution reaction using an appropriate thiol and an alkyl halide.

    Attachment of the Aromatic Ring: The aromatic ring can be attached via a Friedel-Crafts acylation reaction, where the imidazole derivative reacts with an aromatic compound in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(3,4-diethoxyphenyl)(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, halogens

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Alcohol

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

(3,4-diethoxyphenyl)(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (3,4-diethoxyphenyl)(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3,4-Dimethoxyphenyl)-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)methanone: Similar structure but with methoxy groups instead of ethoxy groups.

    (3,4-Diethoxyphenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

Uniqueness

(3,4-diethoxyphenyl)(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is unique due to the combination of its ethoxy and ethylsulfanyl groups, which can impart specific chemical and biological properties not found in its analogs

Properties

IUPAC Name

(3,4-diethoxyphenyl)-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-4-20-13-8-7-12(11-14(13)21-5-2)15(19)18-10-9-17-16(18)22-6-3/h7-8,11H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTBJZPQWKGPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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